3-(4-Bromophenyl)-2-((2-methyl-2-propenyl)thio)-4(3H)-quinazolinone
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Overview
Description
3-(4-Bromophenyl)-2-((2-methyl-2-propenyl)thio)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This specific compound features a bromophenyl group and a thioether linkage, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-((2-methyl-2-propenyl)thio)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline, 2-methyl-2-propenylthiol, and anthranilic acid as the primary starting materials.
Formation of Quinazolinone Core: Anthranilic acid is reacted with formamide under acidic conditions to form the quinazolinone core.
Bromophenyl Substitution: 4-bromoaniline is then introduced to the quinazolinone core through a nucleophilic aromatic substitution reaction.
Thioether Linkage: Finally, 2-methyl-2-propenylthiol is added to the bromophenyl-substituted quinazolinone via a thiol-ene reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-((2-methyl-2-propenyl)thio)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.
Substitution: Sodium amide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted quinazolinone.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-2-((2-methyl-2-propenyl)thio)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-((2-methyl-2-propenyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and thioether linkage play crucial roles in binding to these targets, modulating their activity, and exerting biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-((2-methyl-2-propenyl)thio)-4(3H)-quinazolinone: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-(4-Chlorophenyl)-2-((2-methyl-2-propenyl)thio)-4(3H)-quinazolinone: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
3-(4-Methylphenyl)-2-((2-methyl-2-propenyl)thio)-4(3H)-quinazolinone: Features a methyl group instead of bromine, affecting its reactivity and interactions.
Uniqueness
3-(4-Bromophenyl)-2-((2-methyl-2-propenyl)thio)-4(3H)-quinazolinone is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse derivatives. This compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H15BrN2OS |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(2-methylprop-2-enylsulfanyl)quinazolin-4-one |
InChI |
InChI=1S/C18H15BrN2OS/c1-12(2)11-23-18-20-16-6-4-3-5-15(16)17(22)21(18)14-9-7-13(19)8-10-14/h3-10H,1,11H2,2H3 |
InChI Key |
MPAIEFHMMAIXAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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